molecular formula C23H20N2O3S B3690719 Ethyl 4-{[(biphenyl-4-ylcarbonyl)carbamothioyl]amino}benzoate

Ethyl 4-{[(biphenyl-4-ylcarbonyl)carbamothioyl]amino}benzoate

Cat. No.: B3690719
M. Wt: 404.5 g/mol
InChI Key: GIWDSOWNWYBJAL-UHFFFAOYSA-N
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Description

Ethyl 4-{[(biphenyl-4-ylcarbonyl)carbamothioyl]amino}benzoate is a complex organic compound with the molecular formula C23H20N2O3S and a molecular weight of 404.48 g/mol This compound is characterized by its unique structure, which includes a biphenyl group, a carbamothioyl group, and an ethyl ester of benzoic acid

Preparation Methods

The synthesis of Ethyl 4-{[(biphenyl-4-ylcarbonyl)carbamothioyl]amino}benzoate involves several steps. One common synthetic route includes the reaction of biphenyl-4-carbonyl chloride with thiourea to form the intermediate biphenyl-4-ylcarbonylthiourea. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

Ethyl 4-{[(biphenyl-4-ylcarbonyl)carbamothioyl]amino}benzoate undergoes various types of chemical reactions, including:

Scientific Research Applications

Ethyl 4-{[(biphenyl-4-ylcarbonyl)carbamothioyl]amino}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(biphenyl-4-ylcarbonyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The biphenyl group allows the compound to interact with hydrophobic pockets in proteins, while the carbamothioyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4-{[(biphenyl-4-ylcarbonyl)carbamothioyl]amino}benzoate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of a biphenyl group and a carbamothioyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(4-phenylbenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-2-28-22(27)19-12-14-20(15-13-19)24-23(29)25-21(26)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H2,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWDSOWNWYBJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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